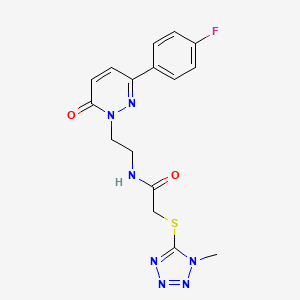
4-bromo-1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H13BrN2O2 and its molecular weight is 309.163. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Synthesis Techniques : Compounds structurally related to "4-bromo-1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid" have been synthesized using regiospecific methods. These techniques highlight the importance of precise structural formation for the desired functional properties of these compounds. Kumarasinghe et al. (2009) demonstrated regiospecific synthesis, where single-crystal X-ray analysis was crucial for unambiguous structure determination, emphasizing the compound's complex synthesis and characterization process (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).
Crystal Structures : The detailed study of crystal structures of pyrazole derivatives, including those with bromophenyl groups, has revealed intricate hydrogen bonding and intermolecular interactions. These studies not only contribute to our understanding of molecular geometry but also inform the design of materials with specific properties (Wan-Sin Loh et al., 2013).
Optical and Material Applications
- Optical Nonlinearity : Research into N-substituted-5-phenyl-1H-pyrazole derivatives has explored their potential as nonlinear optical (NLO) materials. For example, Chandrakantha et al. (2013) synthesized a series of these compounds and evaluated their optical nonlinearity using the z-scan technique, identifying specific derivatives as promising candidates for optical limiting applications (B. Chandrakantha et al., 2013).
Antimicrobial and Antifungal Properties
Antimicrobial Activity : The development of novel chitosan Schiff bases integrated with heterocyclic moieties, including pyrazole derivatives, has shown potential antimicrobial activity. Hamed et al. (2020) synthesized these compounds and evaluated their effectiveness against various bacteria and fungi, demonstrating the relevance of pyrazole derivatives in developing new antimicrobial agents (A. Hamed et al., 2020).
Antifungal Activity : Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activity against several phytopathogenic fungi. Some compounds displayed superior activity compared to existing fungicides, highlighting the potential of pyrazole derivatives in agricultural applications (Shijie Du et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as pyrazoline derivatives, have been reported to exhibit various biological activities . These activities could be a result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
4-bromo-1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8(2)12-10(14)11(13(17)18)15-16(12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSPMTBWUZKTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)
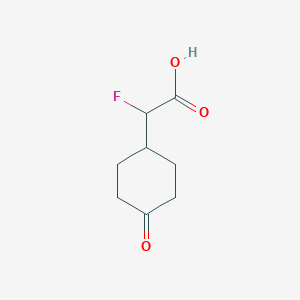
![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)
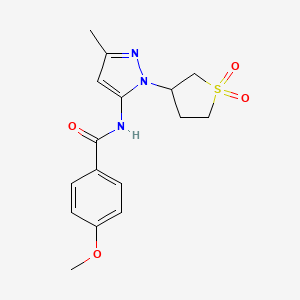
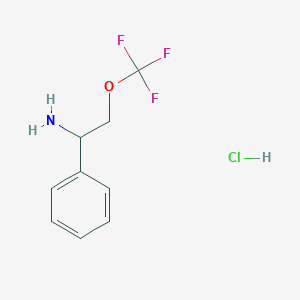
![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)
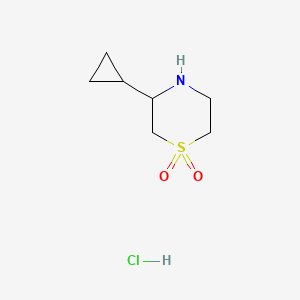
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2865463.png)

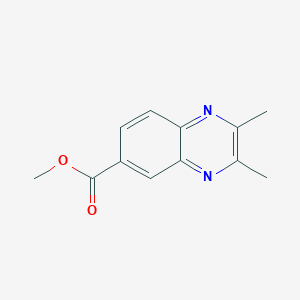
![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2865467.png)

